1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is a heterocyclic compound with the molecular formula C8H5Cl2N3. It is characterized by a pyrido[3,4-d]pyridazine core structure, which is a fused ring system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of methyl 5-bromo-2-methoxyisonicotinate as a starting material. This compound undergoes several steps, including nucleophilic aromatic substitution (SNAr) reactions, to yield the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for efficiency and scalability. The process involves the preparation of key intermediates, such as 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one, followed by further reactions to obtain this compound. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution (SNAr): This reaction involves the substitution of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Stille or Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridazines, pyridazinones, and other heterocyclic compounds with potential biological activity .
Scientific Research Applications
1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and other diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to understand the interaction of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): This compound shares a similar pyridazine core but has different substituents, leading to distinct properties and applications.
1,4-Dichloro-7-methylpyrrolo[3,2-d]pyridazine: Another compound with a similar core structure but different functional groups.
Uniqueness
1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its dichloro and methyl groups make it a versatile intermediate for further functionalization and derivatization .
Properties
Molecular Formula |
C8H5Cl2N3 |
---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
1,7-dichloro-4-methylpyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-6-3-11-7(9)2-5(6)8(10)13-12-4/h2-3H,1H3 |
InChI Key |
FMRFVRJBSXPUOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C2=CC(=NC=C12)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.